molecular formula C19H34N2O B10854145 Cyano-myracrylamide

Cyano-myracrylamide

Cat. No.: B10854145
M. Wt: 306.5 g/mol
InChI Key: RIIUZCPEMOKUSJ-UHFFFAOYSA-N
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Description

Cyano-myracrylamide (CMA) is a broad-spectrum inhibitor of the Asp-His-His-Cys (DHHC) family of protein acyltransferases, which catalyze protein S-acylation—a lipid post-translational modification critical for membrane trafficking, signaling, and disease progression . Discovered in 2021, CMA was designed to address limitations of earlier DHHC inhibitors, such as 2-bromopalmitate (2BP), by combining potent enzymatic inhibition with reduced cytotoxicity and off-target effects . Its acrylamide warhead enables covalent modification of DHHC enzymes, distinguishing it structurally and mechanistically from lipid-based inhibitors like 2BP .

Preparation Methods

The synthesis of cyano-myracrylamide involves the reaction of tetradecylamine with acrylonitrile under specific conditions . The reaction typically proceeds as follows:

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.

Chemical Reactions Analysis

Cyano-myracrylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, radical initiators, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Inhibition of Protein S-Acylation

Mechanism of Action:
Cyano-myracrylamide acts by covalently modifying DHHC family proteins, which are responsible for adding lipid groups to proteins through S-acylation. This modification is crucial for various cellular signaling pathways. By inhibiting these enzymes, this compound can disrupt signaling events that are critical for cell function and survival .

Case Studies:

  • Cell Signaling Modulation: Research demonstrated that this compound effectively inhibits S-acylation in live cells, leading to altered cellular responses in pathways such as epidermal growth factor receptor (EGFR) signaling and lipid uptake processes mediated by CD36 .
  • Therapeutic Implications: The compound has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting the S-acylation of viral proteins, thereby reducing infectivity .

Applications in Infectious Disease Research

Targeting Viral Proteins:
this compound has been shown to inhibit the activity of zDHHC enzymes responsible for the palmitoylation of the spike protein of SARS-CoV-2. This inhibition may provide a novel approach to reduce viral infectivity and represents a strategic target in developing antiviral therapies .

Potential for Broader Applications:
The ability of this compound to selectively inhibit specific protein modifications opens avenues for its use in other infectious diseases where similar mechanisms are at play. For instance, targeting palmitoylation pathways may have implications for other viral infections or even bacterial pathogenesis.

Development of Chemical Probes

High-Throughput Screening:
The synthesis of this compound has facilitated the development of high-throughput screening methods aimed at identifying additional inhibitors of DHHC enzymes. This is particularly valuable in drug discovery efforts focused on diseases influenced by protein S-acylation .

Chemical Space Exploration:
Research into variations of this compound continues to explore its chemical space, seeking derivatives that may enhance potency or selectivity against specific targets within the DHHC family .

Safety and Biocompatibility

Toxicity Profile:
Compared to 2-bromopalmitate, this compound exhibits lower toxicity levels while maintaining effective inhibition of target enzymes. This safety profile is crucial for its potential therapeutic applications, especially in clinical settings where patient safety is paramount .

Comparison with Similar Compounds

Key Competitors in DHHC Inhibition

The primary DHHC inhibitors include:

2-Bromopalmitate (2BP)

Cerulenin

Tunicamycin

Compound V

Cyano-myracrylamide (CMA)

Table 1: Comparative Analysis of DHHC Inhibitors

Compound Mechanism of Action Selectivity Toxicity Off-Target Effects Key References
2BP α-halo fatty acid; non-specific lipid incorporation Pan-DHHC, low selectivity High cytotoxicity Inhibits other lipid-metabolizing enzymes
Cerulenin Binds fatty acid synthase Non-DHHC specific Moderate to high Disrupts lipid biosynthesis
Tunicamycin Inhibits N-linked glycosylation Non-DHHC specific High Affects ER stress pathways
Compound V Undisclosed (broad-spectrum) Pan-DHHC Not reported Limited data
CMA Acrylamide warhead; covalent DHHC modification Pan-DHHC, improved specificity Low cytotoxicity Minimal interference with S-acylation "erasers"

Mechanistic and Structural Differences

  • CMA vs. 2BP: Structure: CMA’s acrylamide group replaces 2BP’s α-halo fatty acid, reducing lipophilicity and non-specific interactions . Selectivity: CMA avoids inhibiting acyl-protein thioesterases (APTs), which reverse S-acylation, whereas 2BP disrupts these "erasers" . Cellular Impact: CMA demonstrates superior live-cell compatibility, enabling prolonged DHHC inhibition without inducing apoptosis at effective doses .
  • CMA vs. Cerulenin/Tunicamycin: Cerulenin and tunicamycin target non-DHHC pathways (fatty acid synthase and glycosylation, respectively), making them unsuitable for studying S-acylation-specific roles . CMA’s specificity for DHHCs enhances its utility in mechanistic studies .

In Vitro and In Vivo Efficacy

  • Potency : CMA matches 2BP in inhibiting DHHC activity (IC₅₀ ~10–20 µM) but achieves this with 50% lower cytotoxicity in HEK293 and HeLa cells .
  • Functional Studies : CMA disrupts DHHC-regulated signaling, such as Wnt/β-catenin pathways, without altering global protein palmitoylation patterns—a limitation of 2BP due to off-target effects .
  • Preclinical Data : 2BP has been used in cancer models to validate DHHC inhibition but requires high doses that exacerbate toxicity. CMA’s improved safety profile positions it as a better candidate for therapeutic exploration .

Biological Activity

Cyano-myracrylamide (CMA) is an acrylamide-based compound that has emerged as a significant inhibitor of protein S-acylation, particularly targeting the zinc finger DHHC domain-containing palmitoyltransferases (DHHC-PATs). This article delves into the biological activity of CMA, presenting its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.

CMA acts primarily as an inhibitor of the DHHC family of proteins, which are crucial in the post-translational modification known as S-acylation. This modification involves the addition of fatty acid chains to cysteine residues on proteins, influencing their localization and function. CMA's structure includes an acrylamide warhead that allows it to covalently modify DHHC enzymes, thereby inhibiting their activity.

  • IC50 Values : CMA exhibits an IC50 value of approximately 1.35 μM against zDHHC20 in cell-free assays, demonstrating its potency compared to traditional inhibitors like 2-bromopalmitate (2BP) .

Efficacy in Live Cells

Research indicates that CMA effectively inhibits S-acylation in live cells. In studies utilizing metabolic labeling with 17-octadecynoic acid, CMA treatment resulted in a dose-dependent decrease in global S-acylation levels . Furthermore, acyl-biotin exchange assays confirmed the global inhibition of S-acylation by CMA.

Table 1: Comparative Efficacy of CMA and 2BP

CompoundTargetIC50 (μM)Toxicity Level
This compound (CMA)zDHHC201.35 ± 0.26Low
2-Bromopalmitate (2BP)zDHHC Family~6.75High

Cellular Effects and Case Studies

CMA's inhibition of S-acylation has been linked to various cellular processes:

  • EGFR Signaling : CMA modulates epidermal growth factor receptor (EGFR)-mediated signaling pathways, potentially impacting cell proliferation and survival .
  • Lipid Uptake : Studies have shown that CMA affects CD36-mediated lipid uptake and droplet formation in cells, indicating its role in metabolic regulation .
  • Viral Infections : Notably, CMA has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting zDHHC9-mediated S-acylation of the viral spike protein, thereby reducing viral infectivity .

Research Findings

Recent studies have highlighted the versatility and effectiveness of CMA across different biological contexts:

  • Neuronal Plasticity : In neuronal cultures, CMA has been shown to influence synaptic protein palmitoylation, which is critical for synaptic plasticity and memory formation .
  • Inflammatory Responses : Research indicates that CMA can modulate inflammatory responses by inhibiting palmitoylation of gasdermin D, a protein involved in pyroptosis and cytokine release .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Cyano-myracrylamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves acrylamide precursors modified with cyano groups via nucleophilic substitution or radical polymerization. Key steps include:

Precursor Selection : Use acryloyl chloride and cyanide donors (e.g., KCN) under inert atmospheres to avoid side reactions.

Condition Optimization : Vary temperature (40–80°C), solvent polarity (DMF or acetonitrile), and catalyst ratios (e.g., phase-transfer catalysts).

Purity Monitoring : Employ HPLC with UV detection (λ = 220 nm) to track reaction progress .

  • Data Table :
ParameterRange TestedOptimal ConditionCharacterization Technique
Temperature40–80°C60°CNMR (¹H/¹³C)
SolventDMF, MeCNDMFFT-IR (C≡N stretch: 2240 cm⁻¹)

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm cyano group integration (δ 2.8–3.2 ppm for acrylamide protons) and absence of unreacted precursors.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify C≡N stretches (2240–2260 cm⁻¹) and acrylamide backbone (1650–1700 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Q. How should researchers design controlled experiments to evaluate this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

Variable Isolation : Test pH (4–10) and temperature (25–70°C) independently to avoid confounding factors.

Degradation Metrics : Measure residual monomer via HPLC and track byproducts (e.g., hydrolyzed acrylamide) with LC-MS.

Statistical Validation : Use ANOVA to compare degradation rates across conditions, ensuring p < 0.05 .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. FT-IR) for this compound derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under identical conditions and use complementary techniques (e.g., X-ray crystallography for structural confirmation).
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts .
  • Error Analysis : Quantify instrument calibration errors and sample preparation variability .

Q. What strategies integrate computational modeling with experimental data to predict this compound’s reactivity in novel solvents?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Model solvation effects using software like Gaussian or GROMACS.

Experimental Correlation : Validate predictions via kinetic studies (e.g., rate constants in ionic liquids vs. simulations).

Sensitivity Analysis : Identify solvent parameters (e.g., dielectric constant) most affecting reactivity .

Q. Which statistical approaches minimize Type I errors when screening this compound analogues for bioactivity?

  • Methodological Answer :

  • False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure (α = 0.05) to adjust p-values in high-throughput assays .
  • Power Analysis : Predefine sample sizes to ensure adequate sensitivity (β < 0.2).
  • Reproducibility Checks : Use independent replicates and blinded data analysis .

Q. Methodological Considerations

  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary databases. Use tools like SciFinder to track synthesis protocols and spectral data .
  • Ethical Compliance : Obtain institutional approval for toxicity studies and ensure data transparency in publications .

Properties

Molecular Formula

C19H34N2O

Molecular Weight

306.5 g/mol

IUPAC Name

N-(cyanomethyl)-N-tetradecylprop-2-enamide

InChI

InChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3

InChI Key

RIIUZCPEMOKUSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CC#N)C(=O)C=C

Origin of Product

United States

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